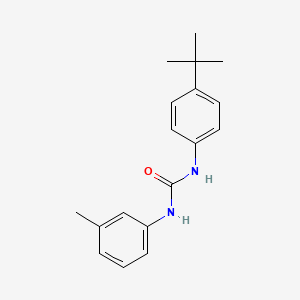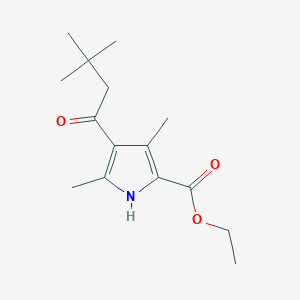![molecular formula C19H21N3O5 B5557616 (3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)
(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, employing strategies like condensation, functionalization, and catalysis. For example, the synthesis of related imidazo[4,5-b]pyridine derivatives involves reactions with aromatic amines or sulfur, leading to a variety of substituents at the 2-position, indicating the versatility of synthetic approaches for similar compounds (Bukowski et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using spectroscopic methods and theoretical studies. For instance, the structural determination of synthesized compounds, akin to the target molecule, often relies on NMR, mass spectrometry, and sometimes X-ray crystallography, providing detailed insights into their molecular frameworks (Yıldırım, Kandemirli, & Demir, 2005).
Chemical Reactions and Properties
Chemical properties of molecules like the target compound can be inferred through functionalization reactions and the study of reaction mechanisms. For example, reactions involving acid chlorides with amines or the use of catalysis for synthesis showcase the reactivity and potential functional group modifications in similar compounds (Godse et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form can be influenced by molecular structure and substituents. Studies on similar compounds, detailing their synthesis and characterization, often provide data on these properties, which are crucial for understanding the behavior and application of the compounds (Smolyar et al., 2007).
Chemical Properties Analysis
The chemical behavior, including reactivity with other compounds, stability under various conditions, and potential for further functionalization, is essential for the practical application of chemical compounds. Research on structurally similar molecules, exploring their synthesis, reactions, and potential as catalysts or reactants, offers valuable insights into these aspects (Dai et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound under investigation is related to a broad spectrum of synthetic and characterization efforts in the field of organic chemistry, particularly focusing on the development of novel molecules with potential biological or catalytic applications. For instance, studies on the functionalization reactions of carboxylic acids and their derivatives highlight the versatility of these compounds in forming structurally diverse libraries, which could be pivotal for generating new chemical entities with specific applications in medicinal chemistry or material science (Yıldırım, Kandemirli, & Demir, 2005). Similarly, efforts in organocatalysis demonstrate the potential of specific carboxylic acid derivatives in synthesizing imidazole-based compounds, hinting at their utility in drug discovery, particularly as inhibitors for diseases like Alzheimer's (Pervaiz, Mutahir, Ullah, Ashraf, Liu, Tariq, Zhou, & Khan, 2020).
Advanced Material Synthesis
The exploration of carboxylic acid derivatives extends into the realm of materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These compounds serve as foundational units for constructing MOFs with specific functionalities, such as gas adsorption or catalysis (Li, Guo, Weng, & Lin, 2012). The structural versatility and reactivity of these carboxylic acid derivatives enable the design of frameworks with tailored pore sizes and functionalities, opening new avenues for research in gas storage, separation technologies, and catalysis (Sen, Neogi, Aijaz, Xu, & Bharadwaj, 2014).
Biological Activity and Drug Development
In drug development, the structural motifs present in carboxylic acid derivatives, similar to the compound , are instrumental in synthesizing molecules with significant biological activities. The development of acetylcholinesterase inhibitors for Alzheimer's disease from imidazole derivatives showcases the therapeutic potential of these compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018). This suggests that further exploration into the synthetic routes and biological activities of related compounds could yield promising candidates for pharmaceutical development.
Propiedades
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(4,5-dimethylimidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-11-12(2)22(9-20-11)8-18(23)21-6-14(15(7-21)19(24)25)13-3-4-16-17(5-13)27-10-26-16/h3-5,9,14-15H,6-8,10H2,1-2H3,(H,24,25)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOGZAHURCMNFL-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C=N1)CC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(4,5-dimethylimidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)
![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)
![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)



![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)
